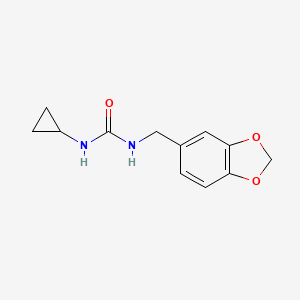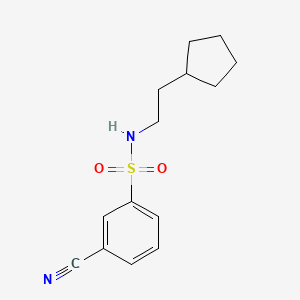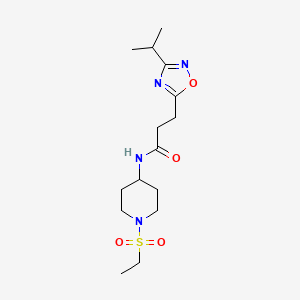
1-(1,3-Benzodioxol-5-ylmethyl)-3-cyclopropylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Benzodioxol-5-ylmethyl)-3-cyclopropylurea, also known as BDMC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDMC belongs to the class of benzodioxole derivatives and has been found to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Wirkmechanismus
The exact mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-3-cyclopropylurea is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cancer, inflammation, and viral infections. This compound has been found to inhibit the NF-κB and STAT3 signaling pathways, which are known to play a critical role in cancer and inflammation. Additionally, this compound has been shown to inhibit the replication of hepatitis B and C viruses by targeting various viral proteins.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In particular, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and inhibit the production of pro-inflammatory cytokines. This compound has also been found to reduce the levels of various biomarkers associated with cancer and inflammation. Additionally, this compound has been shown to exhibit low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(1,3-Benzodioxol-5-ylmethyl)-3-cyclopropylurea is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. Additionally, this compound has been found to exhibit low toxicity in normal cells, which is a crucial factor in the development of safe and effective drugs. However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for 1-(1,3-Benzodioxol-5-ylmethyl)-3-cyclopropylurea research. One of the most promising areas of research is the development of this compound-based therapeutics for cancer and viral infections. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential drug targets. Finally, the development of more efficient synthesis methods for this compound could help to overcome some of the current limitations associated with its use in lab experiments.
Synthesemethoden
1-(1,3-Benzodioxol-5-ylmethyl)-3-cyclopropylurea can be synthesized using a variety of methods, including palladium-catalyzed coupling reactions, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. One of the most commonly used methods involves the reaction of 2,3-dihydro-1,4-benzodioxine with cyclopropylisocyanate in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Benzodioxol-5-ylmethyl)-3-cyclopropylurea has been extensively studied for its potential therapeutic applications. In particular, it has shown promising results in the treatment of cancer, inflammation, and viral infections. Several studies have reported that this compound exhibits potent anticancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has shown antiviral activity against a range of viruses, including hepatitis B and C viruses.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-cyclopropylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-12(14-9-2-3-9)13-6-8-1-4-10-11(5-8)17-7-16-10/h1,4-5,9H,2-3,6-7H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRHEOIWKGKEDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Furan-3-yl-[4-[(5-methylfuran-2-yl)methylamino]piperidin-1-yl]methanone](/img/structure/B7497422.png)


![[1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7497433.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7497436.png)
![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7497439.png)
![N-[(2-methoxyphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7497451.png)
![N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7497459.png)

![N-[(3-methoxyphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7497469.png)
![4-(1,3-benzodioxol-5-ylmethyl)-N-[(4-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B7497482.png)
![2-(1-adamantyl)-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7497485.png)
![N-[(4-chlorophenyl)methyl]-N,1-dimethyl-2-oxopyridine-4-carboxamide](/img/structure/B7497493.png)
![methyl 4-[2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylate](/img/structure/B7497506.png)
